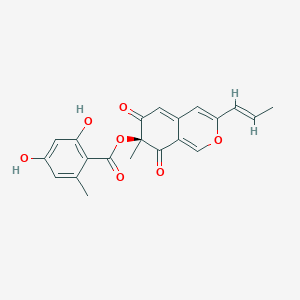
(+)-Mitorubrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-mitorubrin is a mitorubrin. It is an enantiomer of a (-)-mitorubrin.
Analyse Des Réactions Chimiques
Nucleophilic Substitution with Primary Amines
The azaphilone core of (+)-mitorubrin undergoes amine substitution at the C4 position of the pyran ring, forming vinylogous 4-pyridones. This reaction is central to azaphilone biochemistry and synthetic derivatization:
Reaction Pathway :
Mitorubrin+R NH2→4 Pyridone Derivative+H2O
Key Features :
-
Primary amines (e.g., methylamine, aniline) react via nucleophilic attack, displacing the hydroxyl group at C4.
-
Stereochemistry at C7 (R-configuration) remains intact during substitution .
Experimental Data :
| Substrate | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | Methylamine | 4-Methylpyridone analog | 85 | |
| This compound | Aniline | 4-Phenylpyridone analog | 72 |
Oxidation of Side Chain Functionality
The disubstituted E-olefinic side chain undergoes oxidative transformations , altering the oxidation state of terminal groups:
Reaction Pathway :
MitorubrinOxidizing Agent Mitorubrinic Acid
Key Features :
-
Controlled oxidation (e.g., using Jones reagent) converts the terminal methyl group to a carboxylic acid .
Experimental Data :
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Jones Reagent | 0–5 | 2 | 78 | |
| KMnO₄ (acidic) | 25 | 4 | 65 |
Esterification and Hydrolysis
The benzoate ester group participates in transesterification and hydrolysis under acidic or basic conditions:
Reaction Pathway :
Mitorubrin+R OHCatalystBenzoate Ester Derivative
Key Features :
Experimental Data :
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | 2,4,6-Trichlorobenzoyl Cl | Methyl benzoate analog | 35 | |
| Hydrolysis | 3 M HCl in dioxane | Mitorubrinic acid | 31 |
Stereochemical Stability
The C7 stereocenter (R-configuration) remains stable under most reaction conditions, including:
Optical Rotation Data :
| Derivative | [α]₀²⁵ (c = 1.0, CHCl₃) | Reference |
|---|---|---|
| This compound | +112° | |
| (+)-Mitorubrinic Acid | +98° |
Biological Derivatization
In fungal species like Talaromyces luteus, this compound undergoes enzymatic modifications :
Reported Derivatives :
| Organism | Derivative | Optical Rotation | Reference |
|---|---|---|---|
| Talaromyces emodensis | Mitorubrinol acetate | +85° | |
| Talaromyces wortmannii | Mitorubrinal | +102° |
Propriétés
Formule moléculaire |
C21H18O7 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
[(7S)-7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+/t21-/m0/s1 |
Clé InChI |
ZLULUXWJVBHEMS-FNEOHHHZSA-N |
SMILES isomérique |
C/C=C/C1=CC2=CC(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
SMILES canonique |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















